![molecular formula C25H22N2O3 B3015350 N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide CAS No. 1359500-95-0](/img/structure/B3015350.png)
N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide
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Description
N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide, also known as EPhB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPhB belongs to the class of quinoline-based compounds and has been synthesized using various methods.
Scientific Research Applications
Catalytic Applications
- The Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides demonstrates the utility of N-O bonds as internal oxidants in a selective, high-yielding process for constructing valuable tetrahydroisoquinolinone products (Rakshit et al., 2011). This method's versatility is shown by altering the directing group's substituent.
- A palladium-catalyzed domino reaction involving o-aminobenzamides with benzyl alcohols in water was developed for synthesizing 4-phenylquinazolinones. This process illustrates an innovative approach to N-benzylation, benzylic C-H amidation, and dehydrogenation, highlighting the importance of water in activating the hydroxyl group of benzyl alcohol for the smooth generation of palladium species (Hikawa et al., 2012).
Receptor Binding Studies
- [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogs have been evaluated for binding to sigma-2 receptors, demonstrating high affinity and usefulness as ligands for studying sigma-2 receptors in vitro. This highlights the potential for developing novel imaging agents or therapeutic compounds targeting sigma-2 receptors (Xu et al., 2005).
Fluorescent Sensing
- Bisquinoline derivatives have been synthesized for their zinc ion-induced fluorescence, offering insights into the development of fluorescent sensors for zinc ions. These findings are crucial for biological and analytical applications, including cellular fluorescent microscopic analysis (Mikata et al., 2009).
properties
IUPAC Name |
N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-3-30-24-16-23(17-7-5-4-6-8-17)27-22-14-11-19(15-21(22)24)26-25(28)18-9-12-20(29-2)13-10-18/h4-16H,3H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFMWVYAWKWKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxy-2-phenylquinolin-6-yl)-4-methoxybenzamide |
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